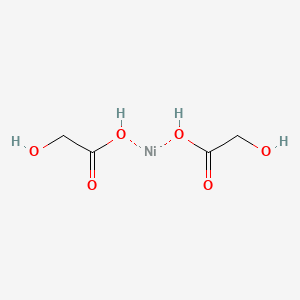
Nickel(II)hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) hydroxyacetate is a coordination compound with the chemical formula Ni(C2H3O2)2(OH)2. It is a layered material that exhibits unique structural and chemical properties, making it of significant interest in various scientific and industrial applications. The compound is known for its high reactivity and open structure, which allows for various modifications and functionalizations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxyacetate can be synthesized through several methods. One common approach involves the forced hydrolysis of nickel salts in a polyol medium. This method produces turbostratically disordered, single-layered nickel hydroxyacetate . Another method involves the anionic exchange reaction starting from layered nickel(II) hydroxyacetate .
Industrial Production Methods: Industrial production of nickel(II) hydroxyacetate typically involves large-scale hydrolysis reactions under controlled conditions. The use of polyol as a reaction medium is favored due to its ability to produce high-purity products with desirable structural properties .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acids to form nickel salts and water. It also participates in redox reactions, where it can be reduced to metallic nickel or oxidized to higher oxidation states .
Common Reagents and Conditions:
Oxidation: Nickel(II) hydroxyacetate can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Substitution: The acetate ions in nickel(II) hydroxyacetate can be substituted with other anions through anionic exchange reactions.
Major Products:
Oxidation: Nickel oxide (NiO) and other higher oxidation state compounds.
Reduction: Metallic nickel (Ni).
Substitution: Various nickel salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Nickel(II) hydroxyacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of nickel(II) hydroxyacetate involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis by reactivating apoptotic signaling networks. This involves the formation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death . In catalytic applications, its high surface area and reactivity facilitate various chemical transformations, including hydrogenation and oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) hydroxide
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) bromide
- Nickel(II) iodide
Nickel(II) hydroxyacetate stands out due to its unique layered structure and the presence of both hydroxide and acetate ions, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C4H8NiO6 |
|---|---|
Molekulargewicht |
210.80 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;nickel |
InChI |
InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5); |
InChI-Schlüssel |
DKPFGKFWFOCABZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)O.C(C(=O)O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



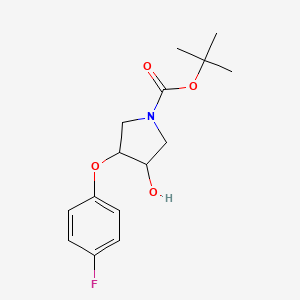
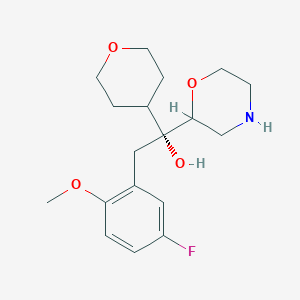
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
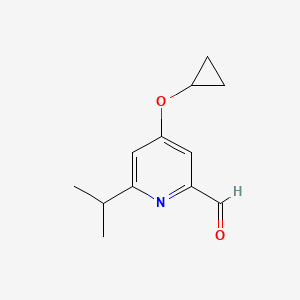

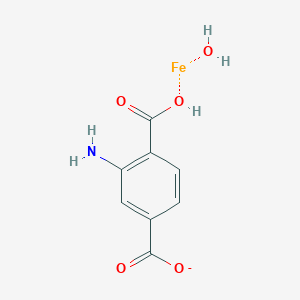
![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
